molecular formula C6H14Cl2N6 B13451378 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B13451378
M. Wt: 241.12 g/mol
InChI Key: MECXEWNOAITSJX-UHFFFAOYSA-N
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Description

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is a heterocyclic compound that contains both piperazine and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity . These methods are advantageous for large-scale production due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine dihydrochloride is unique due to the combination of piperazine and triazole moieties, which enhances its pharmacological profile. This dual functionality allows for more versatile interactions with biological targets compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C6H14Cl2N6

Molecular Weight

241.12 g/mol

IUPAC Name

3-piperazin-1-yl-1H-1,2,4-triazol-5-amine;dihydrochloride

InChI

InChI=1S/C6H12N6.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H3,7,9,10,11);2*1H

InChI Key

MECXEWNOAITSJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)N.Cl.Cl

Origin of Product

United States

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